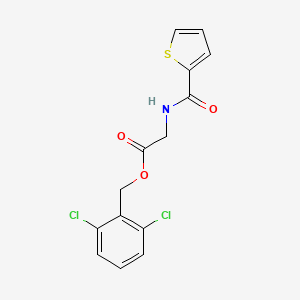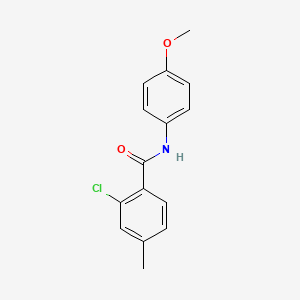
2,6-dichlorobenzyl N-(2-thienylcarbonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichlorobenzyl N-(2-thienylcarbonyl)glycinate, commonly known as DCTGA, is a chemical compound used in scientific research. This compound has gained attention due to its potential as a therapeutic agent for various diseases. DCTGA is a derivative of glycine, an amino acid that plays a crucial role in the human body.
Mechanism of Action
The mechanism of action of DCTGA is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by regulating the expression of certain genes. It has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
DCTGA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DCTGA has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
DCTGA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of DCTGA is its poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on DCTGA. One area of interest is its potential as a therapeutic agent for cancer. Researchers are investigating its ability to inhibit the growth of cancer cells and induce apoptosis. Another area of interest is its potential as a drug for the treatment of neurodegenerative diseases. Researchers are investigating its neuroprotective effects and its ability to reduce inflammation in the brain. Finally, researchers are investigating ways to improve the solubility of DCTGA, which may increase its usefulness in lab experiments.
Conclusion:
In conclusion, DCTGA is a chemical compound that has gained attention for its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising compound for the treatment of various diseases. Although its mechanism of action is not fully understood, studies have shown that it has several biochemical and physiological effects. While it has several advantages for lab experiments, its poor solubility in water is a limitation. Future research on DCTGA may lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases.
Synthesis Methods
DCTGA is synthesized by reacting 2,6-dichlorobenzyl chloride with glycine and 2-thiophene carboxylic acid. The reaction takes place in the presence of a base such as potassium carbonate. The resulting compound is purified through column chromatography to obtain pure DCTGA.
Scientific Research Applications
DCTGA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Researchers have also investigated its potential as a drug for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c15-10-3-1-4-11(16)9(10)8-20-13(18)7-17-14(19)12-5-2-6-21-12/h1-6H,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDFJJKHSVJCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)CNC(=O)C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzyl 2-[(2-thienylcarbonyl)amino]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5699081.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5699083.png)
methanone](/img/structure/B5699089.png)



![isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5699132.png)


